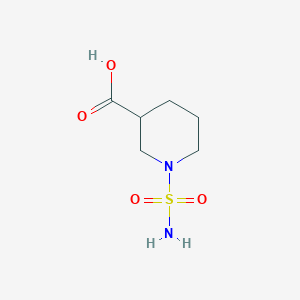

1-Sulfamoylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-sulfamoylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c7-13(11,12)8-3-1-2-5(4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLUCECLFHXBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016784-46-5 | |

| Record name | 1-sulfamoylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Sulfamoylpiperidine 3 Carboxylic Acid and Analogues

General Principles of Carboxylic Acid Synthesis and Derivatization

The carboxylic acid group is a primary functional group, and its synthesis can be approached through various well-established methods, including the hydrolysis of its derivatives and the oxidation of precursors.

The conversion of carboxylic acid derivatives back to the parent carboxylic acid via hydrolysis is a fundamental and widely used transformation. nih.gov The reactivity of these derivatives towards hydrolysis varies, influencing the required reaction conditions. Acyl chlorides are the most reactive, often hydrolyzing upon contact with water, while anhydrides also react readily. google.com Esters and amides are more stable and typically require heating with an aqueous acid or base to facilitate the reaction. google.comresearchgate.net

A relevant example is the preparation of the precursor piperidine-3-carboxylic acid from its amide derivative. A patent describes a method where 3-piperidine formamide (B127407) or its salt is reacted in concentrated hydrochloric acid. This process not only hydrolyzes the amide to the desired carboxylic acid but can also aid in chiral resolution. researchgate.net

Table 1: Hydrolysis Conditions for Carboxylic Acid Derivatives

| Derivative | Reagents/Conditions | Reactivity |

|---|---|---|

| Acyl Halides | Water, often at room temperature | Very High |

| Acid Anhydrides | Water, may require gentle warming | High |

| Esters | Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), with heating | Moderate |

| Amides | Aqueous acid or base, often with prolonged heating | Low |

Oxidation reactions provide a direct route to carboxylic acids from alcohols or aldehydes. Primary alcohols and aldehydes can be oxidized to their corresponding carboxylic acids using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and potassium dichromate(VI) in an acidic medium. The oxidation of a primary alcohol typically proceeds through an aldehyde intermediate, which is then further oxidized to the carboxylic acid. To ensure the reaction goes to completion, conditions such as heating under reflux and using an excess of the oxidizing agent are often employed.

Additionally, the alkyl side chains of aromatic rings can be oxidized to carboxylic acids using potent oxidizing agents like KMnO₄. nih.gov

Carboxylic acids are versatile starting materials for the synthesis of various derivatives, including esters, amides, and acid anhydrides.

Esters: The most common method for preparing esters from carboxylic acids is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium, which can be driven towards the product by using an excess of the alcohol or by removing water as it forms.

Amides: Direct reaction of a carboxylic acid with an amine is challenging due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. While heating this salt above 100°C can dehydrate it to form an amide, a more common laboratory approach involves the use of coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are used to activate the carboxylic acid, facilitating smooth coupling with an amine to form the amide bond. This method has been applied to the synthesis of piperidine-3-carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid.

Acid Anhydrides: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, typically at high temperatures. A more common laboratory synthesis involves the reaction of a carboxylic acid or its carboxylate salt with a more reactive acid chloride.

Synthesis of Sulfamoyl and Sulfonamide Compounds

The defining feature of 1-sulfamoylpiperidine-3-carboxylic acid is the sulfamoyl group (–SO₂NH₂) attached to the piperidine (B6355638) nitrogen. This structure is a type of sulfonamide.

The formation of the N-sulfamoyl bond is typically achieved through a condensation reaction between a suitable amine and a sulfamoyl chloride (H₂NSO₂Cl) or a substituted sulfonyl chloride (RSO₂Cl). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction is the most direct and common method for preparing sulfonamides.

In the context of this compound, the key step would be the reaction of piperidine-3-carboxylic acid with sulfamoyl chloride. The secondary amine of the piperidine ring would attack the sulfamoyl chloride to form the desired product. Often, the carboxylic acid group might be protected as an ester during this step to prevent side reactions, followed by a final hydrolysis step to liberate the free acid. The synthesis of the closely related analogue, 1-sulfamoylpiperidine-4-carboxylic acid, demonstrates the viability of this chemical class.

Table 2: General Scheme for Sulfamoylation of a Secondary Amine

| Reactant 1 | Reactant 2 | Product | Bond Formed |

|---|

The use of amino acids as starting materials in the synthesis of bioactive sulfonamides is a well-established strategy in medicinal chemistry. The reaction mechanism involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species, typically a sulfonyl chloride, to create the sulfonamide functional group. This approach is valued because amino acids provide chirality, diverse side chains, and biologically relevant scaffolds.

Piperidine-3-carboxylic acid can be classified as a cyclic amino acid. Therefore, its use as a precursor for this compound aligns with this synthetic principle. The nitrogen atom within the piperidine ring serves as the nucleophilic amino group that reacts with the sulfamoylating agent. Studies on other amino acids, such as alanine, reacting with benzenesulfonyl chloride in a basic medium to form sulfamoyl carboxylic acids further illustrate this general methodology.

Mechanistic Insights into Sulfonamide Bond Formation

The formation of the sulfonamide linkage is a cornerstone reaction in the synthesis of this compound. This transformation typically occurs via the reaction of a secondary amine, such as the nitrogen atom in the piperidine ring, with a sulfamoyl chloride or a related sulfonyl chloride derivative. The generally accepted mechanism for this reaction is a nucleophilic addition-elimination process. chemguide.co.uk

The reaction initiates with the lone pair of electrons on the nitrogen atom of the piperidine ring acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. rsc.orglibretexts.org This attack leads to the formation of a transient, tetrahedral intermediate. rsc.org In the subsequent elimination stage, the carbon-oxygen double bond character of the sulfonyl group is re-established, and a chloride ion is expelled as a leaving group. chemguide.co.uk

Table 1: Key Steps in Sulfonamide Bond Formation Mechanism

| Step | Description | Key Species Involved |

| 1. Nucleophilic Attack | The nitrogen atom of the piperidine amine attacks the electrophilic sulfur atom of the sulfonyl chloride. | Piperidine, Sulfonyl Chloride |

| 2. Intermediate Formation | A tetrahedral intermediate is formed. | Tetrahedral Intermediate |

| 3. Elimination | The sulfonyl double bond reforms, and the chloride ion is eliminated as a leaving group. | Intermediate, Chloride Ion |

| 4. Deprotonation | A base removes a proton from the nitrogen atom, neutralizing the resulting positive charge and the HCl byproduct. | Protonated Sulfonamide, Base |

Specific Synthetic Routes to this compound and its Analogues

The construction of this compound relies on established multi-step protocols that allow for the careful introduction of the required functional groups onto the piperidine scaffold.

A common synthetic approach to this compound begins with a commercially available precursor, piperidine-3-carboxylic acid (also known as nipecotic acid), or its corresponding ester. The synthesis can be outlined in the following general steps:

Protection of the Carboxylic Acid (Optional): To prevent unwanted side reactions, the carboxylic acid group of piperidine-3-carboxylic acid is often protected, typically as an ester (e.g., a methyl or ethyl ester). This is a standard procedure in multi-step synthesis. researchgate.net

Sulfamoylation of the Piperidine Nitrogen: The piperidine nitrogen is then reacted with a suitable sulfamoylating agent. A common and effective reagent for this step is sulfamoyl chloride (H₂NSO₂Cl). The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). cbijournal.com

Deprotection of the Carboxylic Acid: If the carboxylic acid was protected in the first step, the protecting group is removed in the final step to yield the target compound, this compound. For example, an ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using sodium hydroxide) followed by acidic workup.

This sequence provides a reliable pathway to the desired product, with variations in reagents and conditions possible to optimize yield and purity. rsc.org

The stereochemistry at the C3 position of the piperidine ring is often critical for the biological activity of its derivatives. google.com Therefore, obtaining enantiomerically pure (S)- or (R)-1-Sulfamoylpiperidine-3-carboxylic acid requires a stereoselective synthesis of the piperidine carboxylic acid precursor. Several strategies exist to achieve this:

Chiral Resolution: A racemic mixture of piperidine-3-carboxylic acid can be separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base. The resulting diastereomers, which have different physical properties, can then be separated by crystallization. google.com

Asymmetric Synthesis: Modern synthetic methods allow for the direct, enantioselective synthesis of chiral piperidines. One approach involves the asymmetric hydrogenation of pyridine precursors. nih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids can produce enantioenriched 3-substituted tetrahydropyridines, which can then be hydrogenated to the desired chiral piperidines. acs.org

Chiral Pool Synthesis: Starting from a naturally occurring, enantiomerically pure starting material (the "chiral pool"), such as an amino acid, can provide a route to the desired chiral piperidine derivative through a series of stereochemically controlled reactions.

The choice of method depends on factors such as scalability, cost, and the desired enantiomeric purity of the final compound. google.com

Advanced Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, it can be further modified to create a library of analogues for structure-activity relationship (SAR) studies. Derivatization can occur at the piperidine ring or the sulfamoyl group.

The piperidine ring itself offers positions for further functionalization, although this can be challenging due to the relative inertness of C-H bonds. Potential strategies include:

Modification of the Carboxylic Acid: The carboxylic acid at the C3 position is a versatile handle for derivatization. It can be converted into a variety of other functional groups, such as amides, esters, or alcohols (via reduction), allowing for the introduction of diverse substituents.

Ring Functionalization: While direct functionalization of the piperidine ring's C-H bonds is difficult, synthetic routes starting from already functionalized pyridines can be employed to introduce substituents at other positions (e.g., C4, C5, or C6) prior to the hydrogenation and N-sulfamoylation steps. rsc.org

The terminal -NH₂ of the sulfamoyl group can be readily modified. rsc.orggoogle.com

Reaction with Electrophiles: The sulfamoyl nitrogen atoms can react with various electrophiles. For instance, reaction with different sulfonyl chlorides can lead to the formation of bis-sulfonated products, though this is not always observed. rsc.org

Table 2: Potential Derivatization Strategies

| Site of Modification | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Carboxylic Acid (C3) | Amide Coupling | Amines, Coupling agents (e.g., HATU) | Amide |

| Carboxylic Acid (C3) | Esterification | Alcohols, Acid catalyst | Ester |

| Carboxylic Acid (C3) | Reduction | LiAlH₄, BH₃ | Primary Alcohol |

| Sulfamoyl Nitrogen | N-Alkylation | Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl Sulfonamide |

| Sulfamoyl Nitrogen | N-Arylation | Aryl boronic acids, Copper catalyst | N-Aryl Sulfonamide |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the 1-sulfamoylpiperidine ring is a versatile functional handle that allows for the synthesis of a wide array of ester and amide derivatives. These modifications are crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of the parent compound. The reactions typically involve the activation of the carboxyl group or direct condensation with alcohols or amines under various conditions.

Esterification Reactions

The conversion of the carboxylic acid moiety of this compound into an ester can be accomplished through several standard synthetic methodologies. nih.gov These reactions are fundamental for creating prodrugs or modifying the compound's solubility and cell permeability. Common approaches include Fischer-Speier esterification and methods involving coupling agents. nih.govjackwestin.com

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jackwestin.com The reaction is typically heated to drive the equilibrium towards the formation of the ester product by removing the water formed during the reaction.

Carbodiimide-Mediated Esterification (Steglich Esterification): For substrates that may be sensitive to strong acidic conditions, Steglich esterification offers a milder alternative. nih.gov This method utilizes a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The carbodiimide (B86325) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to yield the desired ester. fishersci.co.uk

The table below summarizes representative conditions for the synthesis of alkyl esters of this compound.

| Entry | Alcohol (R-OH) | Coupling Agent/Catalyst | Solvent | Temperature | Product |

| 1 | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 1-sulfamoylpiperidine-3-carboxylate |

| 2 | Ethanol | DCC, DMAP | Dichloromethane (DCM) | Room Temp | Ethyl 1-sulfamoylpiperidine-3-carboxylate |

| 3 | tert-Butanol | EDC, DMAP | Dichloromethane (DCM) | Room Temp | tert-Butyl 1-sulfamoylpiperidine-3-carboxylate |

Amidation Reactions

The synthesis of amides from the carboxylic acid moiety is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. researchgate.net The carboxylic acid of this compound can be coupled with a diverse range of primary and secondary amines to generate a library of carboxamide derivatives. This transformation is typically achieved by activating the carboxylic acid with a coupling reagent to facilitate the reaction with the amine. researchgate.netmdpi.com

Commonly used coupling reagents include carbodiimides (DCC, EDC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). fishersci.co.uk These reagents convert the carboxylic acid into a highly reactive activated ester or symmetrical anhydride (B1165640) in situ, which is then susceptible to nucleophilic attack by the amine. nih.gov

A study involving the synthesis of novel sulfonyl piperidine carboxamide derivatives highlights a practical application of this methodology. researchgate.net In this research, an N-protected piperidine-3-carboxylic acid derivative was successfully coupled with various amines using amide coupling protocols, demonstrating the feasibility and utility of this reaction on the piperidine scaffold. researchgate.net The general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), followed by the addition of the coupling agent, a base (like diisopropylethylamine, DIPEA), and the desired amine. researchgate.net

The following table presents data from the synthesis of N-substituted carboxamides, illustrating the versatility of the amidation reaction on piperidine-3-carboxylic acid scaffolds.

| Entry | Amine | Coupling Conditions | Product | Yield (%) | Ref. |

| 1 | 2-Amino-N-(4-chlorophenyl)acetamide | DIPEA, Substituted Sulfonyl Chlorides | N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-1-((4-cyanophenyl)sulfonyl)piperidine-3-carboxamide | 81 | researchgate.net |

| 2 | 2-Amino-N-(4-chlorophenyl)acetamide | DIPEA, Substituted Sulfonyl Chlorides | N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-1-((4-nitrophenyl)sulfonyl)piperidine-3-carboxamide | 70 | researchgate.net |

| 3 | 2-Amino-N-(4-chlorophenyl)acetamide | DIPEA, Substituted Sulfonyl Chlorides | N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-1-((4-bromophenyl)sulfonyl)piperidine-3-carboxamide | 75 | researchgate.net |

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Potentials

The core structure of 1-sulfamoylpiperidine-3-carboxylic acid, featuring a sulfamoyl group, positions it as a significant candidate for enzyme inhibition, particularly targeting metalloenzymes.

Research has extensively documented the role of sulfonamide-containing compounds as inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While direct studies on this compound are limited, extensive research on structurally related piperidine (B6355638) derivatives provides significant insights into its probable mechanism of action and inhibitory potential.

For instance, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been shown to inhibit human carbonic anhydrase (hCA) isoforms I, II, IX, and XII at nanomolar concentrations. nih.gov Similarly, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have demonstrated potent inhibitory activity against the cancer-associated hCA isoforms IX and XII. nih.gov

The various isoforms of human carbonic anhydrase (hCA) present in different tissues and cellular compartments offer opportunities for designing isoform-selective inhibitors. This selectivity is crucial for developing targeted therapies with minimal side effects. Studies on piperidine-based sulfonamides have revealed significant isoform selectivity. For example, certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives display high activity and selectivity against the tumor-associated isoforms hCA IX and hCA XII. nih.gov This selectivity is attributed to specific interactions between the inhibitor's "tail" portion (the piperidine and its substituents) and amino acid residues within the active site cavity of the different isoforms. nih.gov For instance, one of the most potent inhibitors in a studied series was about 17-fold more selective for hCA XII compared to hCA I and 13-fold more selective compared to hCA II. nih.gov Another compound exhibited good selectivity for hCA IX, being about 8-fold and 4-fold more selective compared to hCA I and hCA II, respectively. nih.gov

The following table summarizes the inhibitory activity and selectivity of representative piperidine sulfonamide derivatives against various hCA isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 | 46.5 | 35.1 | 0.9 | 45.8 |

| Derivative 2 | >10000 | 15.6 | 28.4 | 2.7 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data adapted from studies on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. nih.gov |

The inhibitory action of sulfonamide-based compounds on carbonic anhydrases is critically dependent on the sulfamoyl group (-SO₂NH₂). This group acts as a zinc-binding ligand, coordinating to the Zn²⁺ ion present in the active site of the enzyme. nih.gov This interaction is fundamental to the inhibition mechanism. Molecular docking studies of piperidine-linked benzenesulfonamides have confirmed the significant coordination of the sulfonamide group with the Zn²⁺ ion in the active site of hCA IX and XII. nih.gov This binding displaces the zinc-bound water molecule (or hydroxide (B78521) ion), which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.

While the primary focus of research on sulfamoyl-containing compounds has been on carbonic anhydrase inhibition, the structural similarities to sulfonylureas suggest a potential for interaction with sulfonylurea receptors (SURs). Sulfonylureas are a class of drugs that bind to and modulate the activity of ATP-sensitive potassium channels (K(ATP) channels) via the SUR subunit. Although direct evidence for this compound acting on SURs is not available, studies have shown that fluorescein (B123965) derivatives can competitively inhibit glibenclamide (a sulfonylurea) binding to the sulfonylurea receptor, suggesting that the receptor can accommodate various chemical structures. nih.gov Given that some piperidine derivatives have been investigated as antidiabetic agents, exploring the potential interaction of this compound with SURs could be a future research direction. mdpi.com

The mechanism by which an inhibitor interacts with an enzyme is a key aspect of its pharmacological profile.

Based on the established mechanism of action for sulfonamide-based carbonic anhydrase inhibitors, it is highly probable that this compound acts as a competitive inhibitor. Competitive inhibitors typically bind to the active site of an enzyme, preventing the substrate from binding. In the case of carbonic anhydrases, the sulfamoyl group of the inhibitor competes with the natural substrate, carbon dioxide, for binding to the zinc ion in the active site. Studies on fluorescein derivatives have also suggested a competitive interaction with the sulfonylurea receptor, displacing sulfonylurea drugs from their binding site. nih.gov

Mechanistic Classification of Enzyme Inhibition

Non-Competitive Inhibition Mechanisms

In a hypothetical study of this compound, a non-competitive inhibition mechanism would be indicated if the inhibitor was found to bind to a site on the enzyme other than the active site (an allosteric site). This binding would reduce the enzyme's catalytic efficiency without preventing the substrate from binding to the active site. The hallmark of non-competitive inhibition is a decrease in the maximum velocity (Vmax) of the enzymatic reaction, while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. This would be experimentally determined through enzyme kinetic assays, where the reaction rate is measured at various substrate concentrations in the presence and absence of the inhibitor.

Uncompetitive Inhibition Mechanisms

Should this compound exhibit an uncompetitive inhibition mechanism, it would imply that the inhibitor only binds to the enzyme-substrate (ES) complex. This type of inhibition is characterized by a decrease in both Vmax and Km. The parallel lines observed in a Lineweaver-Burk plot are a classic indicator of uncompetitive inhibition. This mechanism suggests that the inhibitor's binding site is only formed after the substrate has bound to the enzyme, thereby stabilizing the ES complex and making it more difficult for the product to be released.

Partial Reversible Inhibition Phenomenon

The phenomenon of partial reversible inhibition would be explored if experimental data indicated that the enzyme retains some level of activity even when saturated with this compound. In this scenario, the enzyme-inhibitor-substrate complex can still proceed to form a product, albeit at a slower rate than the uninhibited enzyme. This would result in a decrease in Vmax, but not to zero, even at very high inhibitor concentrations.

Enzyme Kinetic Characterization of Inhibitor Binding

To characterize the binding of a potential inhibitor like this compound, a series of enzyme kinetic studies would be necessary.

Determination of Inhibition Constants (Kᵢ)

The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor. This constant would be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. These data would then be fitted to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive, or mixed) using graphical methods like the Lineweaver-Burk or Dixon plots, or through non-linear regression analysis of the Michaelis-Menten equation.

Table 1: Hypothetical Inhibition Constants for this compound

| Inhibition Model | Kᵢ (μM) |

| Non-Competitive | Data Not Available |

| Uncompetitive | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Analysis of Residual Enzyme Activity and Saturation Kinetics

An analysis of residual enzyme activity would involve measuring the rate of the enzymatic reaction in the presence of saturating concentrations of this compound. If the inhibition is complete, the residual activity would be zero. If the inhibition is partial, a non-zero residual activity would be observed. Saturation kinetics would be studied by examining the effect of increasing substrate concentrations on the inhibited enzyme's activity. This helps to further elucidate the mechanism of inhibition and confirm the type of interaction between the inhibitor, the enzyme, and the substrate.

Investigation of Other Receptor Binding Activities

Beyond enzyme inhibition, a comprehensive pharmacological profiling of this compound would involve screening it against a panel of known biological receptors to identify any potential off-target activities or novel therapeutic targets. This is typically done using radioligand binding assays, where the ability of the compound to displace a known radioactive ligand from its receptor is measured. Such studies are crucial for understanding the compound's selectivity and potential for side effects. Currently, there are no published studies investigating the receptor binding profile of this compound.

Antimicrobial Activity Investigations

No published research was identified that specifically investigates the antimicrobial properties of this compound.

Exploration of Antibacterial Mechanisms (e.g., membrane disruption, biofilm formation)

Due to the absence of studies on the antimicrobial activity of this compound, there is no available data on its potential antibacterial mechanisms, such as membrane disruption or the inhibition of biofilm formation.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular properties of compounds like 1-Sulfamoylpiperidine-3-carboxylic acid from first principles. DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying the electronic structure and reactivity of medium-sized organic molecules. nih.govmdpi.comnih.gov

Elucidation of Electronic Structures and Non-Covalent Interactions

DFT calculations are instrumental in determining the optimized molecular geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals key insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. mdpi.comnih.gov

Furthermore, these computational methods allow for the detailed study of non-covalent interactions, which are crucial for understanding how the molecule interacts with its environment, including biological macromolecules. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions like hydrogen bonds, which are expected to be significant given the presence of the carboxylic acid and sulfamoyl groups. mdpi.comnih.gov

Theoretical Analysis of Reaction Mechanisms and Transition States

DFT is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates that connect reactants and products. The calculation of activation energies provides a quantitative measure of the kinetic feasibility of a reaction pathway. This is particularly relevant for understanding the compound's stability, synthesis, and metabolic fate. For molecules with multiple reactive sites, such as the carboxylic acid and the sulfamoyl nitrogen, DFT can predict which sites are more likely to participate in chemical transformations. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. mdpi.comnih.gov This approach is essential for understanding the conformational flexibility of this compound and its interactions in a biological context, such as in an aqueous solution or near a protein. mdpi.comnih.govnih.gov

Dynamic Interactions with Biological Macromolecules

MD simulations are widely used to study the stability of a ligand when bound to a biological target, such as a protein or enzyme. biointerfaceresearch.comrsc.org After an initial binding pose is predicted by molecular docking, MD simulations can refine this pose and assess the stability of the ligand-protein complex over a period of nanoseconds or longer. nih.gov These simulations provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. By analyzing the trajectory of the simulation, researchers can identify key amino acid residues involved in the interaction and understand how the ligand's presence may alter the protein's dynamics. biointerfaceresearch.comrsc.org

Conformational Landscape Analysis

The piperidine (B6355638) ring in this compound is not planar and can adopt various conformations, such as chair and boat forms. MD simulations allow for the exploration of the conformational landscape of the molecule, identifying the most populated and energetically favorable shapes. This analysis is critical because the specific conformation of a molecule can significantly influence its ability to bind to a biological target. By simulating the molecule in different environments (e.g., in water or a less polar solvent), researchers can understand how the conformational preferences might change, providing a more complete picture of its behavior in a physiological setting.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For this compound, docking studies are crucial for identifying potential biological targets and predicting the binding affinity. uowasit.edu.iqmdpi.comresearchgate.net

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein. A scoring function is then used to estimate the binding energy for different poses, with lower scores typically indicating more favorable binding. These studies can help to elucidate the binding mechanism, highlighting the key interactions that contribute to the stability of the ligand-protein complex. nih.govchemrxiv.org The results from docking can guide the design of new derivatives with improved potency and selectivity. researchgate.net

Table 1: Summary of Computational Methods and Their Applications

| Computational Method | Key Application for this compound | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Optimized geometry, HOMO-LUMO gap, reactivity indicators. mdpi.comnih.gov |

| Non-Covalent Interaction Analysis | Identification and quantification of hydrogen bonds and other weak interactions. | |

| Reaction Mechanism Studies | Determination of transition states and activation energies for chemical reactions. nih.gov | |

| Molecular Dynamics (MD) Simulations | Ligand-Protein Complex Stability | Assessment of binding pose stability and dynamic interactions with target macromolecules. biointerfaceresearch.comrsc.orgnih.gov |

| Conformational Analysis | Exploration of accessible conformations and their relative energies in different environments. |

| Molecular Docking | Ligand-Target Binding Prediction | Identification of potential biological targets and prediction of binding modes and affinities. nih.govresearchgate.netuowasit.edu.iq |

Prediction of Binding Modes and Affinities

The prediction of how a ligand such as this compound binds to a protein's active site and the strength of this interaction are fundamental aspects of computational drug design. Molecular docking is a primary tool used for this purpose. This method computationally places the ligand into the binding site of a target protein in various orientations and conformations, scoring each pose based on a force field that approximates the binding affinity.

Given the structural features of this compound, including a flexible piperidine ring, a carboxylic acid group, and a sulfamoyl moiety, multiple binding modes are possible. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues like arginine, lysine (B10760008), or histidine in a protein's active site. The sulfamoyl group also presents opportunities for hydrogen bonding.

Molecular dynamics (MD) simulations can further refine the binding poses predicted by docking. By simulating the movement of atoms over time, MD can provide a more dynamic and realistic picture of the ligand-protein complex, helping to identify the most stable and energetically favorable binding modes. Free energy perturbation (FEP) is a more rigorous computational method that can be employed to calculate the relative binding affinities of a series of related ligands with high accuracy.

Table 1: Predicted Binding Affinities of Hypothetical this compound Analogs to a Kinase Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Arg121, Tyr356, Asp210 |

| Analog A (4-fluoro substitution) | -8.8 | Arg121, Tyr356, Asp210 |

| Analog B (N-methyl substitution) | -8.2 | Tyr356, Asp210, Val88 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from computational binding affinity predictions.

Characterization of Active Site Interactions

A detailed understanding of the interactions between a ligand and the active site of its target protein is crucial for structure-based drug design. For this compound, several types of interactions can be anticipated and characterized using computational methods.

The carboxylic acid moiety is a prominent feature for establishing strong interactions. It can form salt bridges with positively charged residues such as arginine and lysine, or hydrogen bonds with polar residues like serine, threonine, and tyrosine. nih.gov The sulfamoyl group, with its NH2 and SO2 components, can also participate in hydrogen bonding, acting as both a donor and acceptor.

Quantum mechanics (QM) calculations can provide a more accurate description of these interactions, particularly for phenomena like charge distribution and polarization that are not fully captured by classical force fields. QM methods can be used to study the electronic properties of the ligand and its interactions with key active site residues, offering insights into the nature and strength of the bonds formed. For instance, density functional theory (DFT) can be employed to investigate the interaction energies between the sulfamoyl group and active site residues. researchgate.net

Table 2: Characterization of Potential Active Site Interactions for this compound

| Interacting Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| Carboxylic Acid | Arginine, Lysine, Histidine | Salt Bridge, Hydrogen Bond |

| Sulfamoyl (NH2) | Aspartate, Glutamate, Serine | Hydrogen Bond (Donor) |

| Sulfamoyl (SO2) | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |

| Piperidine Ring | Leucine, Valine, Isoleucine | Van der Waals, Hydrophobic |

Note: This table presents a generalized prediction of potential interactions based on the functional groups of the compound.

In Silico Prediction of Drug-Like Properties

In addition to predicting target interactions, computational models are extensively used to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, collectively known as its drug-like properties.

Theoretical Assessment of Membrane Permeability

The ability of a drug to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system activity, is a critical determinant of its efficacy. In silico models can predict membrane permeability based on the physicochemical properties of a molecule.

For this compound, key descriptors influencing its permeability would include its lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. The presence of the carboxylic acid and sulfamoyl groups contributes to a higher PSA, which can hinder passive diffusion across lipid membranes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict permeability. nih.gov These models are built by correlating the experimentally determined permeability of a large set of compounds with their calculated molecular descriptors. For a novel compound like this compound, its descriptors can be inputted into a validated QSAR model to estimate its permeability. Molecular dynamics simulations can also be used to model the process of a molecule partitioning into and diffusing across a lipid bilayer, providing a more detailed, albeit computationally intensive, assessment of its permeability. mdpi.com

Table 3: Predicted Physicochemical Properties and Permeability of this compound

| Property | Predicted Value | Implication for Permeability |

| Molecular Weight | ~208 g/mol | Favorable (within Lipinski's rule of 5) |

| logP (octanol/water) | Low to moderate | May limit passive diffusion |

| Polar Surface Area (PSA) | High | Likely to reduce membrane permeability |

| H-bond Donors | 3 | May hinder permeability |

| H-bond Acceptors | 4 | May hinder permeability |

| Predicted Caco-2 Permeability | Low | Suggests poor oral absorption |

| Predicted BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

Note: The values in this table are estimations based on the structure of the compound and general principles of drug-likeness. Specific computational predictions would require the use of specialized software.

Prediction of Metabolic Stability Profiles

The metabolic stability of a compound determines its half-life in the body and the potential for the formation of active or toxic metabolites. In silico methods can predict which parts of a molecule are most susceptible to metabolism by enzymes such as the cytochrome P450 (CYP) family.

For this compound, potential sites of metabolism include the piperidine ring and the N-H bond of the sulfamoyl group. The piperidine ring can undergo oxidation at various positions. acs.org The likelihood of metabolism at specific sites can be predicted using rule-based systems that identify common metabolic transformations or more sophisticated machine learning models trained on large datasets of metabolic data. nih.gov

Structure-based approaches, which involve docking the compound into the active site of specific CYP enzymes, can also provide insights into metabolic susceptibility. creative-biolabs.com The proximity and orientation of different parts of the molecule to the catalytic heme iron of the CYP enzyme can indicate the most probable sites of oxidation. Quantum mechanical calculations can further refine these predictions by calculating the activation energies for hydrogen abstraction or other reactions at different positions on the molecule.

Table 4: Predicted Metabolic Liabilities of this compound

| Potential Metabolic Site | Predicted Metabolic Reaction | Primary Metabolizing Enzyme (Hypothetical) |

| Piperidine Ring (C-H bonds) | Hydroxylation | CYP3A4, CYP2D6 |

| Sulfamoyl (N-H) | N-dealkylation (if substituted), N-oxidation | CYP2C9 |

| Carboxylic Acid | Glucuronidation | UGTs |

Note: This table outlines potential metabolic pathways based on the chemical structure. The specific enzymes involved and the major metabolites would need to be confirmed experimentally.

Structure Activity Relationship Sar Studies

Influence of Substitutions on the Piperidine (B6355638) Ring and Carboxylic Acid Position

The piperidine ring serves as a central scaffold, and its substitution pattern, as well as the positioning of the carboxylic acid group, can significantly impact the molecule's biological profile.

Research into related piperidine structures indicates that both the nature and the position of substituents on the piperidine ring are critical determinants of activity. For instance, in a series of piperidine-linked benzenesulfonamides, the position of a halogen on a connected benzene (B151609) ring dramatically affected antibacterial potency, with meta-substitution yielding superior activity compared to ortho- or para-positions. mdpi.com This highlights the sensitivity of biological targets to the spatial arrangement of substituents.

The position of the carboxylic acid group on the piperidine ring (e.g., at the 2-, 3-, or 4-position) is also a key factor. Studies on pyridine (B92270) carboxylic acid isomers, which are structurally related to piperidine carboxylic acids, have shown that the location of the carboxylic group influences the molecule's ability to interact with biological targets through mechanisms like π-π stacking and hydrogen bonding. dovepress.com For example, in a study of NMDA receptor antagonists, piperidine-2-carboxylic acid derivatives were synthesized to explore the impact of the acidic group's placement on receptor affinity. nih.gov While direct SAR studies comparing the 2-, 3-, and 4-carboxylic acid positions on the 1-sulfamoylpiperidine scaffold are not extensively documented in publicly available literature, the principles from related structures suggest that the 3-position imposes a specific vector for the carboxylic acid that is critical for its biological recognition. The stereochemistry at the 3-position is also expected to be a significant factor, as biological systems are often highly sensitive to the chirality of interacting molecules. nih.gov

Role of the Carboxylic Acid Moiety in Biological Recognition

The carboxylic acid group is a common pharmacophore in many drugs, primarily due to its ability to form strong electrostatic and hydrogen bond interactions with biological targets. rug.nl At physiological pH, the carboxylic acid is typically ionized to a carboxylate anion, which can engage in crucial interactions with positively charged residues like arginine or lysine (B10760008) in a receptor's binding site.

However, the presence of a carboxylic acid can also present challenges, such as poor membrane permeability and metabolic instability. drughunter.com This has led to extensive research into replacing the carboxylic acid with bioisosteres—functional groups that mimic the key properties of the carboxylic acid while offering improved physicochemical or pharmacokinetic profiles.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds. The goal is to retain the desired biological activity while improving other properties. For carboxylic acids, common bioisosteres include tetrazoles, sulfonamides, and other acidic heterocycles.

The 5-substituted 1H-tetrazole ring is one of the most successful and frequently used bioisosteres for the carboxylic acid group. researchgate.net This is largely due to its similar pKa (around 4.5-4.9) to that of a carboxylic acid, meaning it is also ionized at physiological pH. rug.nl This allows it to mimic the electrostatic interactions of the carboxylate group. Tetrazoles are found in over 20 FDA-approved drugs. nih.gov

The replacement of a carboxylic acid with a tetrazole can lead to several advantages, including increased lipophilicity and improved metabolic stability, as the tetrazole ring is resistant to many metabolic degradation pathways. rug.nlnih.gov However, the success of this replacement is context-dependent. While the increased lipophilicity might suggest better membrane permeability, the strong hydrogen bonding capacity of the tetrazole can lead to high desolvation energies, potentially counteracting this benefit. drughunter.com

Sulfonamides represent another important class of carboxylic acid bioisosteres. While generally weaker acids than carboxylic acids (pKa ~9-10), their acidity can be modulated by the substituents. drughunter.com Acylsulfonamides, for example, have pKa values that fall within the range of carboxylic acids. nih.gov The sulfonamide group can establish a similar geometry of hydrogen bonds to that of a carboxylate. researchgate.net

Other heterocyclic structures have also been explored as carboxylic acid surrogates. For instance, in the development of angiotensin II receptor antagonists, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been effectively employed as alternatives to tetrazoles, offering a less acidic profile which can enhance oral bioavailability. drughunter.com

The choice of a bioisostere has a profound impact on the physicochemical properties of the resulting molecule.

Acidity: As noted, tetrazoles have a pKa very similar to carboxylic acids. rug.nl Sulfonamides are typically less acidic, but this can be tuned. drughunter.com Other heterocycles offer a range of acidities, providing medicinal chemists with options to fine-tune this property. cambridgemedchemconsulting.com

Lipophilicity: Tetrazolate anions are generally more lipophilic than the corresponding carboxylates, which can be advantageous for membrane passage. rug.nl Sulfonamides also tend to be more lipophilic than carboxylic acids. drughunter.com

Hydrogen Bonding: Both tetrazoles and sulfonamides are effective hydrogen bond donors and acceptors. The nitrogen-rich tetrazole ring offers multiple points for hydrogen bonding. rug.nl The sulfonamide group, with its two oxygen atoms, can also participate in multiple hydrogen bond interactions, which in some cases has led to significant increases in potency compared to the parent carboxylic acid. drughunter.com The hydrogen bond environment around a 1H-tetrazole is similar to that of a carboxylic acid, though it may extend further from the core of the molecule. cambridgemedchemconsulting.com

The table below summarizes the general properties of these bioisosteres in comparison to a carboxylic acid.

| Functional Group | Typical pKa | Lipophilicity (relative to COOH) | Hydrogen Bonding |

| Carboxylic Acid | ~4-5 | Baseline | Strong donor and acceptor |

| Tetrazole | ~4.5-4.9 | Higher | Multiple donor/acceptor sites |

| Sulfonamide | ~9-10 | Higher | Good donor and acceptor |

| Acylsulfonamide | ~4-5 | Higher | Strong donor and acceptor |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Strategic Bioisosteric Replacements of the Carboxylic Acid Group

Contribution of the Sulfamoyl Group to Biological Activity and Selectivity Profiles

The N-sulfamoyl group (-NHSO₂NH₂) is a key feature of the parent compound and is expected to play a significant role in its biological activity and selectivity. Sulfonamide-containing compounds are known to act as inhibitors for a variety of enzymes, often by coordinating with a metal ion in the active site, as is the case with carbonic anhydrase inhibitors. nih.gov The primary sulfonamide group is a well-established zinc-binding group. nih.gov

In SAR studies of N-sulfamoyl and N-sulfonyl amidines as histamine (B1213489) H2 receptor antagonists, it was found that the sulfamoyl-containing compounds were more potent than their sulfonyl counterparts. nih.gov Furthermore, the introduction of substituents on the terminal nitrogen of the sulfamoyl group generally led to a reduction in biological activity, suggesting that the unsubstituted sulfamoyl group is crucial for optimal interaction with the target. nih.gov This indicates that the hydrogen atoms on the terminal nitrogen of the sulfamoyl group may be important for hydrogen bonding interactions.

Rational Modulation of Functional Groups for Enhanced Potency and Desirable Selectivity

The biological activity of compounds derived from the 1-sulfamoylpiperidine-3-carboxylic acid scaffold is highly dependent on the specific chemical functionalities and their spatial arrangement. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of the sulfamoyl group, the carboxylic acid moiety, and the stereochemistry of the piperidine ring in mediating target interaction. Through systematic chemical modifications, researchers have been able to significantly enhance potency and achieve desirable selectivity profiles.

A primary focus of SAR studies has been the N-sulfonated piperidine moiety. Modifications to the sulfamoyl group (–SO₂NR¹R²) can drastically alter binding affinity. For instance, substituting the hydrogen atoms on the terminal nitrogen with various alkyl or aryl groups allows for the exploration of nearby hydrophobic pockets within the target's active site. The size, lipophilicity, and hydrogen-bonding capacity of these substituents are critical determinants of inhibitory potency.

The carboxylic acid group at the 3-position of the piperidine ring is another key pharmacophoric element. Its anionic charge at physiological pH often allows it to form a crucial salt bridge or strong hydrogen bond interactions with positively charged residues in the binding site, anchoring the inhibitor. drugdesign.org The indispensability of this group is often confirmed by synthesizing ester or amide analogs, which typically exhibit a dramatic loss in activity. drugdesign.org

Furthermore, the stereochemistry at the C3 position is frequently a decisive factor for potent biological activity. The rigid, three-dimensional structure of target active sites often results in a significant preference for one enantiomer over the other. The (S)- or (R)-configuration dictates the precise orientation of the critical carboxylic acid group, and only one orientation may be optimal for effective binding. nih.gov

Influence of Sulfamoyl Group Substitution

The substitution pattern on the sulfamoyl nitrogen plays a pivotal role in optimizing interactions with the target protein. As detailed in the following table, even minor alterations to this group can lead to substantial changes in potency. This suggests the presence of a well-defined pocket that can be exploited by appropriately functionalized substituents.

| Compound ID | Modification (R¹ on -SO₂NHR¹) | Rationale for Modification | Relative Potency (IC₅₀) |

|---|---|---|---|

| 1a | -H (Parent) | Baseline compound | 120 nM |

| 1b | -CH₃ (Methyl) | Probe for small hydrophobic pocket | 75 nM |

| 1c | -CH₂CH₂OH (Hydroxyethyl) | Introduce hydrogen-bond donor/acceptor | 40 nM |

| 1d | -Ph (Phenyl) | Explore larger, aromatic interactions | 350 nM |

Impact of Carboxylic Acid Moiety Modification

The carboxylic acid is often considered an essential "warhead" for this class of compounds. Its role as a primary binding anchor is highlighted by the significant loss of potency observed when it is chemically modified. These findings underscore the importance of the ionic interaction facilitated by the carboxylate group.

| Compound ID | Modification at C3 Position | Rationale for Modification | Relative Potency (IC₅₀) |

|---|---|---|---|

| 2a | -COOH (Carboxylic Acid) | Baseline with key binding group | 45 nM |

| 2b | -COOCH₃ (Methyl Ester) | Remove acidic proton, test H-bond acceptor role | > 5000 nM |

| 2c | -CONH₂ (Primary Amide) | Replace ionic anchor with neutral H-bonding group | 1800 nM |

Stereoselectivity at the C3 Position

The defined architecture of enzyme and receptor binding sites often leads to a strong preference for a specific stereoisomer. For the this compound scaffold, the absolute configuration at the C3 position, which bears the carboxylic acid, is critical for aligning the molecule correctly for optimal interaction with target residues.

| Compound ID | Stereochemistry at C3 | Rationale for Investigation | Relative Potency (IC₅₀) |

|---|---|---|---|

| 3a | (S)-enantiomer | Isolating the more active enantiomer | 38 nM |

| 3b | (R)-enantiomer | Isolating the less active enantiomer | 4200 nM |

| 3c | Racemic (mixture of S and R) | Evaluating the unresolved mixture | 80 nM |

Research Applications in Medicinal Chemistry and Drug Discovery

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a modern approach in drug discovery that starts with the identification of small chemical fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. 1-Sulfamoylpiperidine-3-carboxylic acid, with its distinct structural features—a piperidine (B6355638) ring, a sulfamoyl group, and a carboxylic acid moiety—presents itself as a viable candidate for FBDD campaigns. The presence of both hydrogen bond donors and acceptors, along with a saturated heterocyclic core, allows for diverse interactions with protein targets.

Fragment Screening and Hit Identification Methodologies

The initial step in FBDD involves screening a library of low molecular weight fragments to identify those that bind to the target protein. For a fragment like this compound, various biophysical techniques could be employed for this purpose.

Commonly Used Fragment Screening Techniques:

| Methodology | Principle | Typical Concentration |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical shifts of either the protein or the ligand upon binding. | 100 µM - 1 mM |

| X-ray Crystallography | Provides high-resolution structural data of the fragment bound to the protein's active site. | 1 - 10 mM |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the fragment binds to the immobilized target. | 10 µM - 1 mM |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event to determine affinity and thermodynamics. | 10 µM - 100 µM |

| Thermal Shift Assays (TSA) | Monitors the change in the melting temperature of the protein upon fragment binding. | 100 µM - 2 mM |

In a typical screening campaign, this compound would be included in a fragment library and tested against a purified protein target. A "hit" would be confirmed through one or more of the techniques listed above, indicating a direct interaction between the compound and the target. The carboxylic acid and sulfamoyl groups are particularly valuable as they can form key hydrogen bonds or electrostatic interactions within a protein's binding site.

Optimization through Fragment Growing, Linking, and Merging

Once a fragment hit such as this compound is identified and its binding mode is determined, the next phase is to increase its potency and selectivity. This is achieved through several optimization strategies:

Fragment Growing : This strategy involves adding chemical substituents to the core fragment to engage with adjacent pockets in the binding site. For this compound, synthetic modifications could be made to the piperidine ring or the sulfamoyl nitrogen to extend the molecule and form additional favorable interactions. The carboxylic acid can also serve as a handle for chemical elaboration.

Fragment Linking : If two different fragments are found to bind in adjacent pockets, they can be connected via a chemical linker to create a single, more potent molecule. This compound could be one of these initial fragments, and its structure would inform the design of an appropriate linker to connect it to a neighboring fragment.

Fragment Merging : This approach involves combining the structural features of two or more overlapping fragments into a single new molecule. If another fragment shares a similar interaction pattern with the piperidine or carboxylic acid motif of this compound, their key features could be merged to design a more optimized compound.

These optimization strategies are often guided by structural data from X-ray crystallography or NMR, which reveal the vectors for modification.

Application of Ligand Efficiency Metrics (e.g., Rule of Three)

During fragment screening and optimization, it is crucial to assess the quality of the hits. Ligand efficiency (LE) metrics are used to normalize the binding affinity of a compound by its size, ensuring that the increase in potency is not simply due to an increase in molecular weight.

The "Rule of Three" is a guideline for desirable properties of fragments:

Molecular weight ≤ 300 Da

cLogP ≤ 3

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

This compound generally aligns with these properties, making it a suitable starting point for FBDD.

Key Ligand Efficiency Metrics:

| Metric | Formula | Description | Desirable Value for Fragments |

| Ligand Efficiency (LE) | ΔG / N (where ΔG is the binding free energy and N is the number of heavy atoms) | Measures the average binding energy per non-hydrogen atom. | ≥ 0.3 kcal/mol per heavy atom |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - cLogP | Relates potency to lipophilicity, aiming to achieve potency without excessive lipophilicity. | ≥ 5 |

These metrics would be applied to this compound and its subsequent optimized derivatives to track the efficiency of the chemical modifications and guide the design process toward potent and drug-like candidates.

Rational Drug Design Approaches

Rational drug design utilizes the knowledge of a biological target's structure and function to design active compounds. The well-defined structure of this compound, with its potential for specific interactions, makes it a valuable scaffold for these approaches.

Structure-Based Drug Design (SBDD) Methodologies

SBDD relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. If the structure of a target protein is known, this compound can be computationally docked into the binding site to predict its binding mode and affinity.

The design process would involve:

Target Identification and Validation : Identifying a protein target relevant to a disease.

Structure Determination : Obtaining a high-resolution 3D structure of the target.

Computational Docking : Virtually screening compounds like this compound against the target's binding site to identify potential binders. The sulfamoyl and carboxylate groups would be expected to interact with polar residues in the active site.

Iterative Optimization : Based on the predicted binding pose, chemists would synthesize derivatives of the initial hit to improve interactions and affinity. For instance, modifying the substituents on the piperidine ring could optimize van der Waals contacts in a hydrophobic sub-pocket.

This iterative cycle of design, synthesis, and testing, guided by structural information, can lead to the development of highly potent and selective inhibitors.

Ligand-Based Drug Design (LBDD) Principles

In the absence of a 3D structure of the target, LBDD methods are employed. These approaches rely on the knowledge of other molecules that bind to the target. If a series of known active compounds (ligands) exists, their common structural features can be used to develop a pharmacophore model.

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. The structure of this compound contains several key pharmacophoric features:

A hydrogen bond donor (sulfamoyl N-H)

Multiple hydrogen bond acceptors (sulfamoyl and carboxylate oxygens)

An anionic/ionizable group (carboxylic acid)

A 3D scaffold (piperidine ring)

If these features are present in other known ligands for a particular target, this compound could be considered a promising scaffold for designing new molecules based on the established pharmacophore. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the chemical structure of compounds with changes in their biological activity, could also be used to guide the optimization of this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting the therapeutic potential of novel analogs and guiding the design of more potent and selective molecules.

The process involves generating a dataset of compounds with known biological activities and then calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, and electronic properties. Statistical methods, such as multiple linear regression, are then employed to build a model that correlates a selection of these descriptors with the observed biological activity.

For heterocyclic compounds like piperidine derivatives, QSAR models have been successfully developed to predict activities such as toxicity against Aedes aegypti and inhibitory activity against enzymes like Akt1. nih.govnih.govqub.ac.uk These models often utilize 2D and 3D descriptors to capture the structural nuances that influence biological function. nih.gov For instance, a QSAR study on piperidine derivatives might reveal that specific substitutions on the piperidine ring or modifications to the carboxylic acid or sulfamoyl group significantly impact activity. The predictive power of these models is rigorously evaluated through internal and external validation techniques to ensure their robustness and reliability. nih.govqub.ac.uk

A hypothetical QSAR model for a series of this compound derivatives might look like the following equation:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where c0 is a constant, and c1 through cn are the coefficients for their respective molecular descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching of the molecule. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | The three-dimensional size and shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons within the molecule. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity of the molecule. |

By understanding which descriptors positively or negatively influence the desired biological effect, medicinal chemists can prioritize the synthesis of new compounds that are predicted to have improved activity.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound, such as this compound, to enhance its therapeutic potential. This iterative process involves making systematic chemical modifications to the lead structure to improve its efficacy, selectivity, and pharmacokinetic profile.

Strategies for Improving Target Selectivity

Improving target selectivity is crucial to minimize off-target effects and reduce potential toxicity. For a lead compound like this compound, several strategies can be employed to enhance its selectivity for a specific biological target.

One common approach is to exploit structural differences between the target and off-target proteins. By analyzing the three-dimensional structures of these proteins, medicinal chemists can design modifications to the lead compound that introduce or enhance interactions with key residues unique to the desired target. For example, introducing a bulky substituent at a specific position on the piperidine ring might create a favorable interaction with a hydrophobic pocket in the target enzyme that is absent in related off-target enzymes.

Another strategy involves modulating the electronics of the molecule. The sulfamoyl and carboxylic acid groups are capable of forming hydrogen bonds and ionic interactions. Fine-tuning the acidity of the carboxylic acid or the hydrogen-bonding capacity of the sulfamoyl group can lead to more specific interactions with the target's active site.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically synthesizing and testing a series of analogs, researchers can identify which structural modifications lead to an increase in selectivity. nih.gov For instance, a study on piperidine-based renin inhibitors demonstrated how SAR optimization of a specific sub-pocket led to the discovery of highly potent and selective compounds. nih.gov

Table 2: Lead Optimization Strategies for Improved Target Selectivity

| Strategy | Example Modification on this compound | Rationale |

|---|---|---|

| Structure-Based Design | Addition of a phenyl group to the piperidine nitrogen | To fit into a specific hydrophobic pocket of the target enzyme. |

| Electronic Modification | Bioisosteric replacement of the carboxylic acid with a tetrazole | To alter the pKa and interaction profile with the target's active site. openmedscience.comnih.gov |

| Conformational Restriction | Introduction of a double bond in the piperidine ring | To lock the molecule into a bioactive conformation that is preferred by the target. |

Approaches to Modulate Pharmacokinetic Properties (excluding clinical data)

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its in vivo efficacy. The this compound scaffold possesses features that can be modified to optimize these properties.

Metabolism: The metabolic stability of a compound is a key determinant of its half-life in the body. The piperidine ring and any attached alkyl groups can be susceptible to oxidation by cytochrome P450 enzymes. Strategies to improve metabolic stability include the introduction of electron-withdrawing groups or replacing metabolically labile hydrogens with fluorine atoms. For sulfonyl group-containing compounds, understanding their interaction with metabolic enzymes is key to designing more stable analogs. nih.gov

Excretion: The route and rate of excretion can be influenced by modifying the physicochemical properties of the molecule. Generally, more polar compounds are excreted more readily by the kidneys. By adjusting the balance of polar and non-polar groups, the excretion profile can be tailored.

Table 3: Strategies to Modulate Pharmacokinetic Properties

| Pharmacokinetic Parameter | Strategy | Example Modification |

|---|---|---|

| Absorption | Increase lipophilicity | Esterification of the carboxylic acid. |

| Distribution | Modify protein binding | Introduction of charged groups to reduce plasma protein binding. |

| Metabolism | Block metabolic sites | Introduction of fluorine atoms at positions susceptible to oxidation. |

| Excretion | Increase polarity | Introduction of additional polar functional groups. |

Development of Novel Enzyme Inhibitors

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The piperidine ring provides a rigid framework that can be functionalized in three dimensions, while the sulfamoyl and carboxylic acid groups can act as key pharmacophoric features that interact with enzyme active sites.

The carboxylic acid moiety is a well-known feature in many enzyme inhibitors, often acting as a bioisostere for phosphate (B84403) or binding to positively charged residues in the active site. mdpi.comnih.gov Similarly, the sulfonamide group is a common pharmacophore in a variety of enzyme inhibitors, including those targeting carbonic anhydrases and kinases. nih.gov The combination of these two functional groups on a piperidine scaffold offers a unique chemical space for designing inhibitors against a range of enzyme targets.

The development process typically begins with screening this compound and its simple derivatives against a panel of enzymes. Once a hit is identified, a focused library of analogs is synthesized to establish a structure-activity relationship (SAR). For example, derivatives of piperidine-3-carboxylic acid have been explored as inhibitors of GABA uptake and human platelet aggregation. nih.govnih.gov

A hypothetical example could involve the design of inhibitors for a protease. The carboxylic acid could mimic the C-terminal carboxylate of the natural substrate, while the sulfamoyl group could form hydrogen bonds with the enzyme's backbone. Substituents on the piperidine ring could then be optimized to fit into the S1, S2, and S3 pockets of the protease.

Table 4: Potential Enzyme Targets for Inhibitors Based on the this compound Scaffold

| Enzyme Class | Rationale for Inhibition |

|---|---|

| Proteases | The carboxylic acid can mimic the substrate's C-terminus, and the scaffold can be decorated to fit into substrate binding pockets. |

| Kinases | The sulfonamide group can form key hydrogen bonds in the hinge region of the ATP binding site. |

| Carbonic Anhydrases | The primary sulfonamide is a classic zinc-binding group for this class of enzymes. |

| G-protein coupled receptors (GPCRs) | The scaffold can serve as a template for designing ligands that bind to the orthosteric or allosteric sites. |

Through iterative cycles of design, synthesis, and biological evaluation, the initial hit can be optimized into a potent and selective enzyme inhibitor with desirable drug-like properties.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Akt1 |

| Renin |

| GABA |

Q & A

Q. What are the standard synthetic routes for 1-Sulfamoylpiperidine-3-carboxylic acid?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting piperidine-3-carboxylic acid derivatives with sulfamoyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to introduce the sulfamoyl group. Reaction optimization includes temperature control (0–25°C) and inert atmospheres to minimize side reactions . Characterization via NMR (¹H/¹³C) and HPLC (≥95% purity) is essential to confirm structural integrity .

Q. What biological activities are associated with this compound?

Preliminary studies on structurally related piperidine-carboxylic acid derivatives suggest potential anticancer, antimicrobial, and anti-inflammatory activities. For instance, pyrimidine-piperidine hybrids exhibit inhibitory effects on cancer cell proliferation (IC₅₀: 2–10 µM in vitro) and bacterial growth (MIC: 4–16 µg/mL against S. aureus) . Target profiling often involves enzyme-linked immunosorbent assays (ELISAs) to screen for kinase or protease inhibition .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy for confirming substituent positions on the piperidine ring.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₆H₁₂N₂O₃S: 217.0648).

- HPLC with UV/Vis detection (λ = 210–254 nm) for purity assessment .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

Advanced strategies include:

- Green chemistry approaches : Using water or ethanol as solvents with catalytic bases (e.g., DBU) to enhance reaction efficiency (yield: 75–90%) .

- Microwave-assisted synthesis : Reducing reaction time (30–60 minutes vs. 12 hours conventionally) and improving regioselectivity .